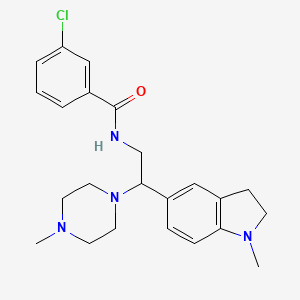

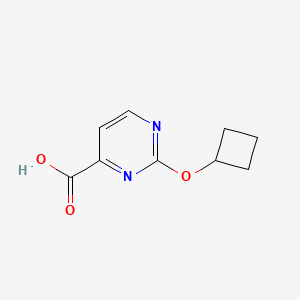

![molecular formula C13H17N5O B2938685 1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one CAS No. 2097928-19-1](/img/structure/B2938685.png)

1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is commonly referred to as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been shown to have a range of biochemical and physiological effects, making it an important tool for understanding the role of mGluR5 in various biological processes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, through the condensation of iminodiacetic acid with various amines, has shown promising anticancer activity against breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancers in screening at a concentration of 10 μM (Kumar et al., 2013).

Antimicrobial and Antimalarial Activity

Sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt et al., 2016).

Antiviral Activity

The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, starting from a specific compound, showed potential antiviral activities, including anti-HSV1 and anti-HAV-MBB activity, highlighting the compound's relevance in antiviral drug discovery (Attaby et al., 2006).

Anti-inflammatory Activity

Novel compounds synthesized from piperazine showed in vitro and in vivo anti-inflammatory activities, demonstrating moderate to strong effects in models of inflammation. This research points to the potential of these compounds in developing anti-inflammatory drugs (Ahmed et al., 2017).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were designed and synthesized, showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), indicating potential applications in tuberculosis treatment (Lv et al., 2017).

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They can interact with various cellular pathways necessary for the proper functioning of cells .

Mode of Action

It is known that imidazole-containing compounds can influence many cellular pathways . They can act as positive allosteric modulators of GABA A receptors , and they can also influence the activity of enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . They can affect the pathways involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that compounds containing an imidazole moiety, such as this one, may have good bioavailability.

Result of Action

Imidazole-containing compounds are known to have a broad range of biological activities . They can show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.

Eigenschaften

IUPAC Name |

1-[4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-10(19)17-6-8-18(9-7-17)13-15-11-4-3-5-14-12(11)16(13)2/h3-5H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMRADWITDXRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(N2C)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)

![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)

![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)

![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938610.png)

![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)

![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2938619.png)